molecular formula C12H10ClNOS B1351185 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one CAS No. 219539-29-4

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Cat. No.: B1351185
CAS No.: 219539-29-4
M. Wt: 251.73 g/mol
InChI Key: NEKOTKLWPGNIOI-UHFFFAOYSA-N
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Description

This product is 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, a high-purity chemical compound offered at 97% purity for research and development purposes . It is supplied as a solid and should be stored in its original amber glass bottle in a dry environment . The compound has a molecular formula of C12H10ClNOS and a molecular weight of 251.73 g/mol . Its CAS registry number is 219539-29-4 . Researchers can also identify it by its PubChem CID 2799112, SMILES representation CC(=O)C1=CN=C(SC1)C1=CC=C(Cl)C=C1, and InChIKey NEKOTKLWPGNIOI-UHFFFAOYSA-N . The melting point of this compound is reported to be between 117-118 °C . Please handle with care according to the provided safety data. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-8(15)10-6-14-12(16-7-10)9-2-4-11(13)5-3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOTKLWPGNIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(SC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384047
Record name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219539-29-4
Record name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach involves a two-step process:

  • Step 1: Formation of Thiosemicarbazone Intermediate
    The reaction begins with 4-chlorobenzaldehyde reacting with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This condensation reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol.

  • Step 2: Cyclization to Thiazine Ring
    The thiosemicarbazone intermediate undergoes cyclization in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) to form the 1,3-thiazine ring system, yielding this compound.

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory-scale and industrial synthesis.

Alternative Synthetic Approaches

Research literature also describes alternative methods involving α-bromoketone derivatives and heterocyclic amines:

  • Reaction of α-Bromoketone Derivatives with Aminothiophenols or Thiosemicarbazones
    For example, 2-bromo-1-(4-chlorophenyl)-ethan-1-one derivatives can be reacted with 2-aminothiophenol or thiosemicarbazones in ethanol under reflux. The nucleophilic sulfur atom attacks the α-bromoketone, leading to S-alkylation followed by cyclization and elimination steps to form the thiazine ring.

  • Use of Triethylamine in Dioxane
    Some syntheses employ triethylamine as a base in dioxane solvent to facilitate the formation of thiazine derivatives from α-bromoketone precursors and heterocyclic amines, enhancing reaction rates and yields.

Industrial Scale Considerations

Industrial production adapts these synthetic routes with process optimizations:

  • Continuous Flow Reactors
    Use of continuous flow technology allows better control over reaction parameters, improving yield and purity.

  • Green Chemistry Principles
    Efforts to minimize solvent use, employ recyclable catalysts, and conduct solvent-free reactions are increasingly integrated to enhance sustainability.

Reaction Conditions and Parameters

Step Reagents/Precursors Solvent Catalyst/Base Temperature Time Yield (%) (Reported)
1 4-chlorobenzaldehyde + thiosemicarbazide Ethanol None (condensation) Reflux (~78°C) 3-6 hours 70-85
2 Thiosemicarbazone intermediate Ethanol or acidic medium Acid catalyst (HCl, H2SO4) Reflux or room temp 2-4 hours 65-80
Alt. α-Bromoketone derivative + aminothiophenol Ethanol or dioxane Triethylamine (base) Reflux (80-100°C) 4-8 hours 60-75

Note: Yields vary depending on exact conditions and purification methods.

Analytical and Characterization Data Supporting Preparation

  • Spectroscopic Confirmation

    • Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O (around 1650 cm⁻¹), C–S, and aromatic C–H confirm the structure.
    • Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to aromatic protons, thiazine ring protons, and methyl groups adjacent to the carbonyl.
    • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~251.73 g/mol) confirm molecular integrity.
  • Purity Assessment
    Thin-layer chromatography (TLC) and melting point determination are routinely used to assess purity and confirm completion of reactions.

Summary Table of Key Preparation Methods

Method No. Starting Materials Key Reaction Type Catalyst/Base Solvent Temperature Notes
1 4-chlorobenzaldehyde + thiosemicarbazide Condensation + Cyclization Acid catalyst (HCl) Ethanol Reflux Most common, straightforward
2 α-Bromoketone derivative + aminothiophenol Nucleophilic substitution + Cyclization Triethylamine (base) Ethanol/Dioxane Reflux Alternative, allows structural variation
3 Chalcone derivatives + thiourea/urea Cyclization to thiazine Acid or base catalyst Various Reflux Used for related thiazine analogs

Research Findings and Notes

  • The nucleophilicity of sulfur in aminothiophenol is higher than that of amino groups, favoring S-alkylation in cyclization steps.

  • The choice of solvent and catalyst significantly affects yield and purity; ethanol is preferred for its polarity and ease of removal.

  • Spectral data (IR, NMR, MS) are essential for confirming the formation of the thiazine ring and the substitution pattern on the phenyl ring.

  • Industrial methods increasingly incorporate green chemistry principles to reduce environmental impact while maintaining efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their differentiating features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 219539-29-4 C₁₂H₁₀ClNOS 251.73 1,3-thiazine, 4-chlorophenyl, acetyl group
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine 3420-40-4 C₁₀H₁₂N₂S 192.28 1,3-thiazine, phenylamino group
2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide 1956322-75-0 C₇H₁₁N₃OS 201.25 1,4-thiazine, methyl groups, carboxamide
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g) - C₂₂H₁₄BrClN₂O 437.72* Indole core, imino group, 4-chlorophenyl
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) - C₁₁H₁₂ClO₂S 247.73 Chloromethylphenyl, sulfoximine group

*Calculated from HRMS-ESI data in .

Key Observations :

  • Heterocyclic Core : The target compound’s 1,3-thiazine ring differs from the 1,4-thiazine in 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide and the indole ring in compound 3g . These variations influence electronic properties and reactivity.
  • Substituent Effects: The 4-chlorophenyl group in the target compound is an electron-withdrawing substituent, enhancing electrophilicity compared to methoxyphenyl or phenylamino groups in analogs like 1e () and 3420-40-4 .

Physicochemical Properties

  • Solubility: No direct data are provided, but the 4-chlorophenyl group likely reduces aqueous solubility compared to polar substituents like carboxamide or methoxy groups.

Reactivity and Electronic Properties

  • Electron Density : The 4-chlorophenyl group increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to softer analogs like methoxyphenyl derivatives (η ≈ ½(I - A), per Parr and Pearson ).
  • Catalytic Applications : Ruthenium(II)-catalyzed reactions in highlight the role of sulfoximine groups in stabilizing intermediates, a feature absent in the target compound .

Theoretical and Computational Insights

  • DFT Studies: employs density functional theory (DFT) to analyze catalytic cycles in sulfoximine derivatives, suggesting that similar methods could elucidate the target compound’s reactivity .

Biological Activity

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, also known as thiazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClNOS, with a molecular weight of approximately 247.73 g/mol. The compound features a thiazine ring that incorporates both sulfur and nitrogen, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis typically involves the cyclization of appropriate precursors such as 4-chlorobenzaldehyde and thiosemicarbazide under acidic conditions. This method allows for the formation of the thiazine ring, which is crucial for the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial cell wall synthesis. In vitro studies have shown effective inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.

Anticancer Properties

Several studies have explored the anticancer activity of this compound. For instance, it has been evaluated against different cancer cell lines, demonstrating significant antiproliferative effects. A notable study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of 3.5 µM against HCT116 colon cancer cells, suggesting strong potential for further development as a chemotherapeutic agent .

Cell Line IC50 (µM) Reference
HCT1163.5
MGC-8030.29
EC-1093.1

Acetylcholinesterase Inhibition

Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. Compounds similar to thiazine derivatives have shown promising AChE inhibitory activity, suggesting that this compound may also contribute to cognitive enhancement through modulation of neurotransmitter levels .

Study on Anticancer Activity

In a recent study focusing on various thiazine derivatives, researchers synthesized multiple analogs and tested their activity against cancer cell lines. The results indicated that modifications in the thiazine structure could enhance biological activity significantly. For example, derivatives with electron-withdrawing groups demonstrated increased potency against cancer cells compared to their parent compounds .

Pharmacokinetic Profile

A pharmacokinetic analysis revealed favorable properties for oral bioavailability and metabolic stability in vivo. Toxicity assessments indicated no significant adverse effects at therapeutic doses, paving the way for clinical trials .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one?

Synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones under acidic conditions. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substituent positions and thiazine ring formation.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C11_{11}H10_{10}ClNOS) and exact mass (e.g., 234.00205 observed in related compounds ).
  • Infrared Spectroscopy (IR) : Identify functional groups like C=O (1675–1700 cm1^{-1}) and C-S bonds (600–700 cm1^{-1}) .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software for structure refinement:

  • Data Collection : At low temperatures (e.g., 123 K) to minimize thermal motion .
  • Refinement : SHELXL for small-molecule refinement, ensuring R-factors < 0.05 for high confidence .

Q. What safety protocols are essential when handling this compound?

  • Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation) under EU-GHS/CLP .
  • Mitigation : Use fume hoods, PPE (gloves, lab coat), and store in sealed containers at controlled temperatures.

Q. Which spectral techniques resolve ambiguities in structural assignments?

  • 2D NMR (COSY, HSQC) : Clarify proton-proton and carbon-proton correlations in crowded spectra.
  • Mass Fragmentation Analysis : HRMS/MS to distinguish isomers via unique fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

  • Catalysis : DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency in thiazine ring formation .
  • Reaction Monitoring : Use TLC or inline IR to track intermediates and adjust reaction time/temperature.

Q. What computational methods predict electronic properties relevant to drug design?

  • Wavefunction Analysis : Multiwfn software calculates electrostatic potential maps and electron localization functions (ELF) to identify nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT) : Optimize geometries at B3LYP/6-311+G(d,p) level to correlate with experimental data (e.g., X-ray bond lengths) .

Q. How to address contradictions between spectral data and crystallographic results?

  • Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while SCXRD provides static snapshots. Compare temperature-dependent NMR with SCXRD torsion angles .
  • Tautomeric Forms : IR and 15N^{15}N NMR can detect tautomers (e.g., thione vs. thiol forms) not resolved in X-ray data .

Q. What strategies assess stability under physiological conditions?

  • Forced Degradation Studies : Expose to buffers (pH 1–9), UV light, and oxidants (H2 _2O2_2). Monitor via HPLC-MS for degradation products .
  • Metabolite Profiling : Use liver microsomes and LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the chlorophenyl ring) .

Q. How to design bioactive derivatives targeting specific receptors?

  • Scaffold Modification : Introduce substituents at the ethanone position (e.g., piperazine for CNS targets) while preserving the thiazine core .
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to target proteins (e.g., kinases) .

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